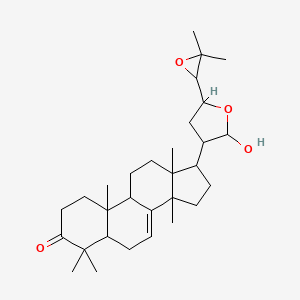
Melianone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melianone shows antiviral activity (EC50 in the range of 3-11μM) against three important human pathogens, belonging to Flaviviridae family, West Nile virus, Dengue virus and Yellow Fever virus.
Aplicaciones Científicas De Investigación
Antiviral Activity
Melianone has demonstrated significant antiviral properties against several viruses. Notably, studies have shown its effectiveness against Flaviviridae family viruses, including West Nile virus and Dengue virus.
Case Study: Antiviral Efficacy
- Source : Fruits of Melia azedarach
- Findings : this compound exhibited an effective concentration (EC50) range of 3-11 μM against these viruses, indicating its potential as a therapeutic agent for viral infections .
- Mechanism : The compound acts as an inhibitor during the early stages of viral entry into host cells, thereby preventing infection .
| Virus | EC50 (μM) | Mechanism of Action |
|---|---|---|
| West Nile Virus | 3-11 | Inhibits viral entry |
| Dengue Virus | 3-11 | Inhibits viral entry |
| Yellow Fever Virus | 3-11 | Inhibits viral entry |
Antifungal Properties
Research indicates that this compound also possesses antifungal activity, particularly against pathogenic fungi such as Candida albicans.
Case Study: Antifungal Activity
- Source : Isolated from Swietenia mahagoni
- Findings : At a concentration of 0.125 μM, this compound inhibited 50% of secreted aspartic proteinases (SAP), which are crucial for fungal virulence .
- Implications : This suggests potential for developing antifungal therapies targeting SAPs.
| Fungal Pathogen | IC50 (μM) | Targeted Mechanism |
|---|---|---|
| Candida albicans | 0.125 | Inhibition of SAP activity |
Cytotoxicity Against Cancer Cells
This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results.
Case Study: Cytotoxic Effects
- Cell Line : Human lung adenocarcinoma A549
- Findings : this compound exhibited a CC50 value of 3.6 μg/mL, indicating potent cytotoxicity .
| Compound | CC50 (μg/mL) | Cell Line |
|---|---|---|
| This compound | 3.6 | A549 (lung adenocarcinoma) |
| 21-β-acetoxythis compound | 90.6 | A549 |
| 3-α-tigloyl-melianol | 64.7 | A549 |
Insecticidal Properties
This compound has been explored for its insecticidal properties, particularly against agricultural pests.
Case Study: Insect Antifeedant Activity
- Source : Extracts from Melia azedarach
- Findings : this compound showed significant antifeedant activity against larvae of Epilachna paenulata and Spodoptera eridania, suggesting its potential use in pest management strategies .
Mechanistic Insights and Future Directions
The binding interactions of this compound with target proteins have been studied using computational docking methods. For instance, it forms hydrogen bonds and hydrophobic interactions with critical residues in the catalytic site of SAP proteins, providing insights into its mechanism of action .
Propiedades
Número CAS |
6553-27-1 |
|---|---|
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
17-[5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-22,24-25,32H,9-16H2,1-7H3 |
Clave InChI |
ZWXPNDUTGNVQEU-KBMWVASHSA-N |
SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C |
SMILES canónico |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
6553-27-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Melianone; Flindissone, 24,25-epoxy-; NSC 302037; NSC-302037; NSC302037; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















